2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate
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Overview
Description
2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate is a complex organic compound that features a thiazole ring, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea in the presence of a base . The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids . The furan ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors may be used to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution can occur at the phenyl ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrothiazoles and amines.
Substitution: Halogenated phenyl and thiazole derivatives.
Scientific Research Applications
2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to prevent replication.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness
2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate is unique due to its combination of a thiazole ring, phenyl group, and furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O5S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetyl]amino]ethyl furan-2-carboxylate |
InChI |
InChI=1S/C18H15N3O5S/c22-15(19-8-10-26-17(24)14-7-4-9-25-14)16(23)21-18-20-13(11-27-18)12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21,23) |
InChI Key |
IVEGAMWQFAPRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=O)NCCOC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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